molecular formula C16H15ClN2O3 B244628 N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide

N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide

Cat. No. B244628
M. Wt: 318.75 g/mol
InChI Key: ZDDLKMVNZXXFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide, also known as GW501516, is a synthetic ligand of peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders, such as obesity, diabetes, and dyslipidemia. However, it has gained attention in the scientific community for its potential use in enhancing athletic performance and endurance.

Mechanism of Action

N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide is a selective agonist of PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. When N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide binds to PPARδ, it activates the transcription of genes involved in fatty acid oxidation and energy production. This leads to an increase in the number of mitochondria in skeletal muscle and an increase in energy production, which can improve athletic performance and endurance.
Biochemical and Physiological Effects:
N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide has been shown to have several biochemical and physiological effects. It can increase the expression of genes involved in fatty acid oxidation, leading to an increase in energy production and endurance. It can also increase the number of mitochondria in skeletal muscle, which can improve muscle function and recovery. Additionally, it has been shown to increase insulin sensitivity and improve glucose metabolism, which can be beneficial in treating metabolic disorders.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific targeting of this receptor. It also has a long half-life, which allows for less frequent dosing in animal studies. However, there are some limitations to using N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide in lab experiments. It has been shown to cause cancer in animal models at high doses, which raises safety concerns. Additionally, it is not approved for human use, which limits its potential clinical applications.

Future Directions

There are several future directions for research on N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide. One area of interest is its potential use in treating metabolic disorders, such as obesity, diabetes, and dyslipidemia. Another area of interest is its potential use in enhancing athletic performance and endurance. However, further research is needed to fully understand the safety and efficacy of N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide in both of these areas. Additionally, more research is needed to understand the long-term effects of N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide on human health.

Synthesis Methods

N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 4-(acetylamino)-2-methoxyphenol in the presence of a base, followed by a condensation reaction with N,N-diisopropylethylamine. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide has been extensively studied for its potential use in treating metabolic disorders. It has been shown to increase insulin sensitivity, improve glucose metabolism, and reduce inflammation in animal models. However, its potential use in enhancing athletic performance and endurance has gained attention in recent years. Studies have shown that N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide can increase the expression of genes involved in fatty acid oxidation, leading to an increase in energy production and endurance. It has also been shown to increase the number of mitochondria in skeletal muscle, which can improve muscle function and recovery.

properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

N-(4-acetamido-2-methoxyphenyl)-2-chlorobenzamide

InChI

InChI=1S/C16H15ClN2O3/c1-10(20)18-11-7-8-14(15(9-11)22-2)19-16(21)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)(H,19,21)

InChI Key

ZDDLKMVNZXXFGV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)OC

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)OC

Origin of Product

United States

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